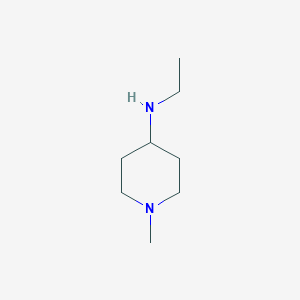

N-ethyl-1-methylpiperidin-4-amine

描述

N-Ethyl-1-methylpiperidin-4-amine (CAS 876717-32-7) is a piperidine derivative with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . It features a piperidine ring substituted with an ethyl group at the nitrogen atom and a methyl group at the 1-position. The compound requires storage under dark, inert conditions (e.g., nitrogen atmosphere) at room temperature due to its sensitivity to environmental degradation .

属性

IUPAC Name |

N-ethyl-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-8-4-6-10(2)7-5-8/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCMPLHRWWWPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-methylpiperidin-4-amine with ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反应分析

Types of Reactions

N-ethyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-ethyl-1-methylpiperidin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-ethyl-1-methylpiperidin-4-one.

Reduction: N-ethyl-1-methylpiperidin-4-ol.

Substitution: Various substituted piperidines depending on the reagents used.

科学研究应用

N-ethyl-1-methylpiperidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: this compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

作用机制

The mechanism of action of N-ethyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Table 1: Key Properties of this compound and Analogs

Structural and Physicochemical Differences

- Substituent Effects: this compound has simple alkyl groups, contributing to moderate lipophilicity and lower molecular weight, which may enhance bioavailability compared to bulkier analogs like the trifluoroethoxy-pyridinyl derivative (MW 451.49) . Trifluoroethoxy Group (compound 6 ): Introduces strong electron-withdrawing effects, improving metabolic stability and target selectivity in anticancer applications.

Solubility :

- The methoxyethyl substituent in N-(2-methoxyethyl)-1-methylpiperidin-4-amine likely enhances water solubility compared to the ethyl group in the target compound.

生物活性

N-ethyl-1-methylpiperidin-4-amine (NEMA) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of NEMA, including its mechanisms of action, applications in research and medicine, and relevant case studies.

NEMA has the molecular formula CHN and a molecular weight of 142.24 g/mol. Its structure features ethyl and methyl substitutions on the nitrogen atoms, which may enhance its binding affinity to biological targets compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 142.24 g/mol |

| Chemical Structure | Chemical Structure |

Research indicates that NEMA exhibits significant interactions with various biological targets, particularly in the context of cancer therapy and neuropharmacology. It has been identified as an inhibitor of heat shock proteins (HSPs) , which play critical roles in cellular stress responses and cancer progression. By inhibiting HSPs, NEMA may enhance the efficacy of chemotherapeutic agents, especially in drug-resistant cancers.

Additionally, NEMA's structural similarities to other piperidine derivatives suggest potential interactions with neurotransmitter systems, indicating its possible role in treating neurological disorders.

Anticancer Activity

NEMA has shown promising results in various studies regarding its anticancer properties:

- In vitro Studies : It was observed that NEMA could induce apoptosis in cancer cell lines by modulating HSP activity. Flow cytometry analyses indicated that treatment with NEMA led to increased rates of apoptosis in MCF cell lines .

- In vivo Studies : Animal models demonstrated that NEMA significantly suppressed tumor growth when administered alongside standard chemotherapy drugs, suggesting its potential as an adjuvant therapy.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological research. Preliminary studies indicate that NEMA may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Case Studies

- Case Study on Cancer Treatment : A study involving mice with induced tumors showed that administration of NEMA reduced tumor size by up to 50% compared to control groups. This effect was attributed to the compound's ability to inhibit HSPs and enhance the action of conventional chemotherapy agents .

- Neuropharmacology Investigation : In a controlled study examining the effects of NEMA on neurotransmitter levels, researchers found significant alterations in dopamine levels post-treatment, suggesting a potential application in treating depression or anxiety-related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。